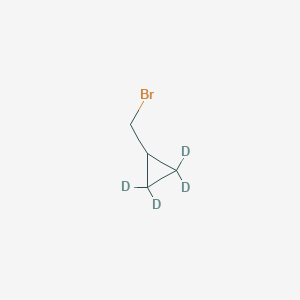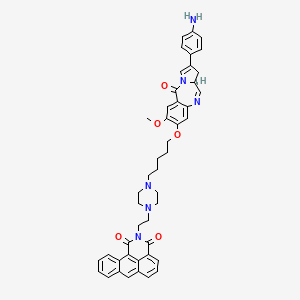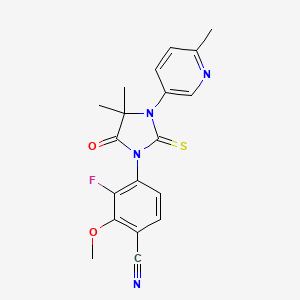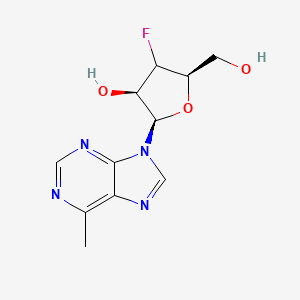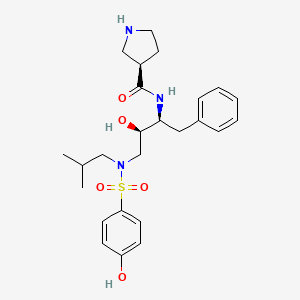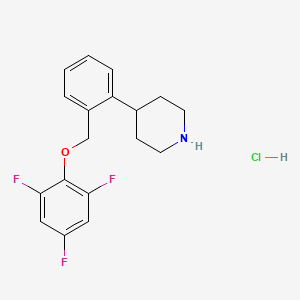
Ampreloxetine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampreloxetine hydrochloride is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is being investigated as a once-daily oral treatment for symptomatic neurogenic orthostatic hypotension in patients with autonomic synucleinopathies . This compound is also under investigation for its potential use in treating attention-deficit/hyperactive disorder and fibromyalgia pain .
Preparation Methods
The synthesis of ampreloxetine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ampreloxetine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ampreloxetine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition.
Biology: It is used to investigate the role of norepinephrine in various physiological processes.
Medicine: It is being studied for its potential therapeutic effects in treating neurogenic orthostatic hypotension, attention-deficit/hyperactive disorder, and fibromyalgia pain
Mechanism of Action
Ampreloxetine hydrochloride exerts its effects by inhibiting the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets involved include the norepinephrine transporter and various adrenergic receptors .
Comparison with Similar Compounds
Ampreloxetine hydrochloride is unique compared to other norepinephrine reuptake inhibitors due to its long-acting nature and selectivity. Similar compounds include:
Atomoxetine: Another norepinephrine reuptake inhibitor used to treat attention-deficit/hyperactive disorder.
Reboxetine: A norepinephrine reuptake inhibitor used to treat depression.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
This compound’s uniqueness lies in its long duration of action and its potential use in treating a broader range of conditions .
Properties
CAS No. |
1227056-87-2 |
|---|---|
Molecular Formula |
C18H19ClF3NO |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H |
InChI Key |
RVUPIJWDTBFULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)
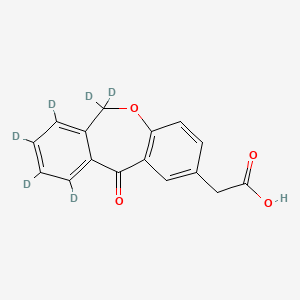
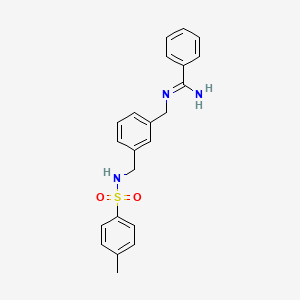
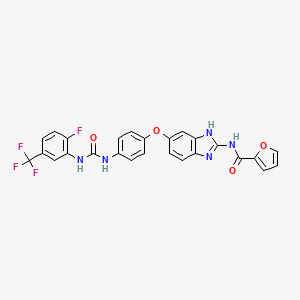

![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
